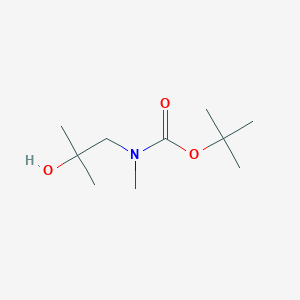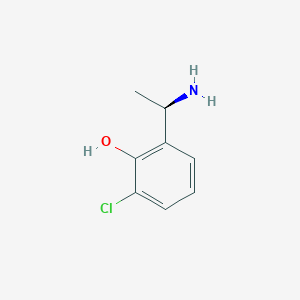
(R)-2-(1-Aminoethyl)-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-1-aminoethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of an amino group (-NH2) attached to an ethyl group, which is further connected to a chlorophenol ring. The compound is chiral, meaning it has non-superimposable mirror images, and the (1R) configuration indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-6-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chlorophenol and ®-1-aminoethanol.
Reaction: The amino group of ®-1-aminoethanol reacts with the chlorophenol under controlled conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]-6-chlorophenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-1-aminoethyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the chlorophenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-[(1R)-1-aminoethyl]-6-chlorophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1R)-1-aminoethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting their activity and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1S)-1-aminoethyl]-6-chlorophenol: The enantiomer of the compound with the (1S) configuration.
2-[(1R)-1-aminoethyl]-4-chlorophenol: A similar compound with the chlorine atom at the 4-position instead of the 6-position.
2-[(1R)-1-aminoethyl]-6-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(1R)-1-aminoethyl]-6-chlorophenol is unique due to its specific (1R) configuration and the presence of the chlorine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
DNSUJHRGQVMRRU-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)Cl)O)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


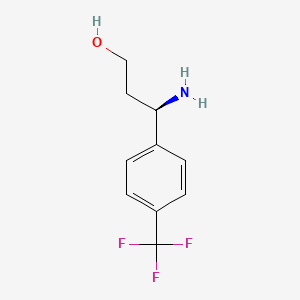
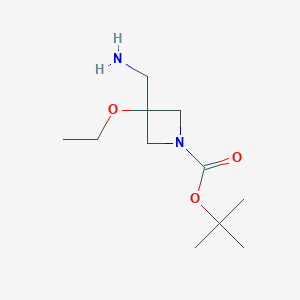

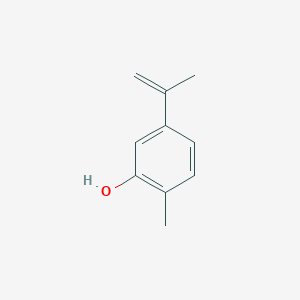
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
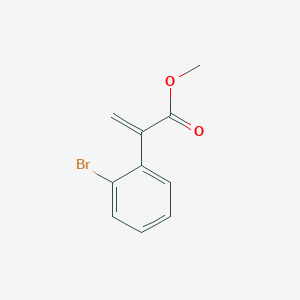
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
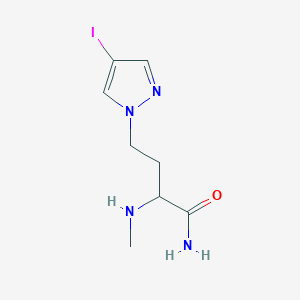
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
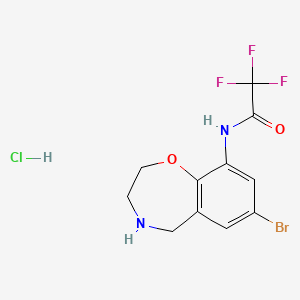
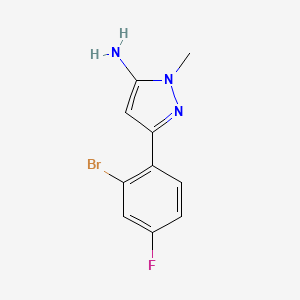
![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
